Cas no 1415093-41-2 (6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one)
![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one structure](https://ja.kuujia.com/scimg/cas/1415093-41-2x500.png)
6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 化学的及び物理的性質
名前と識別子
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- 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-Chloro-1-isobutyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
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- インチ: 1S/C9H11ClN4O/c1-5(2)4-14-7-6(3-11-14)8(15)13-9(10)12-7/h3,5H,4H2,1-2H3,(H,12,13,15)
- InChIKey: LUJHIIWHOUINMZ-UHFFFAOYSA-N
- SMILES: ClC1NC(C2C=NN(C=2N=1)CC(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- トポロジー分子極性表面積: 59.3
- XLogP3: 1.7
6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287526-5g |
6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
1415093-41-2 | 97% | 5g |
$1225 | 2021-08-18 | |
Chemenu | CM287526-1g |
6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
1415093-41-2 | 97% | 1g |
$538 | 2021-08-18 | |
Chemenu | CM287526-10g |
6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
1415093-41-2 | 97% | 10g |
$1716 | 2021-08-18 | |
Chemenu | CM287526-1g |
6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
1415093-41-2 | 97% | 1g |
$569 | 2023-02-18 |
6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneに関する追加情報
Recent Advances in the Study of 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 1415093-41-2)
The compound 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 1415093-41-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, belonging to the pyrazolopyrimidinone class, has been investigated for its role as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. Recent studies have explored its pharmacological properties, synthetic pathways, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a building block for the development of selective kinase inhibitors. Researchers demonstrated that modifications at the 6-chloro and 1-isobutyl positions could significantly alter the compound's binding affinity to specific kinase targets, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). The study also reported improved synthetic yields for 6-Chloro-1-isobutyl-1H-pyrazolopyrimidin-4(5H)-one using a novel catalytic system, which could facilitate its large-scale production for further research.
In another recent investigation, scientists explored the compound's potential as a precursor for anticancer agents. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibited promising activity against various cancer cell lines, including breast and lung cancer. The study identified specific structural features that correlated with enhanced cytotoxicity and selectivity, providing valuable insights for future drug design efforts.
From a synthetic chemistry perspective, advancements have been made in the green chemistry approaches to produce 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. A 2024 paper in Organic Process Research & Development described an environmentally friendly protocol using water as the solvent and biodegradable catalysts, achieving high yields while minimizing waste generation. This development addresses growing concerns about sustainable chemical manufacturing in the pharmaceutical industry.
Pharmacokinetic studies of related compounds have also shed light on the potential of this chemical scaffold. Research published in Drug Metabolism and Disposition in early 2024 investigated the metabolic stability and bioavailability of pyrazolopyrimidinone derivatives, including those derived from 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The findings suggested that strategic modifications could improve the drug-like properties of these molecules while maintaining their biological activity.
Looking forward, the versatility of 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one continues to inspire new research directions. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. The compound's unique structural features make it particularly suitable for these emerging therapeutic modalities, potentially opening new avenues for treating challenging diseases.
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